

Reactivity of 4-Chlorothiobenzamide Relative to Other Substituted Thiobenzamides: A Comparative Analysis

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Compound of Interest

Compound Name: 4-Chlorothiobenzamide

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For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Substituent Effects on Thiobenzamide Reactivity

This guide provides a comparative analysis of the reactivity of **4-Chlorothiobenzamide** versus other substituted thiobenzamides. Due to the limited availability of direct kinetic data for a comprehensive series of substituted thiobenzamides, this comparison leverages experimental data from a closely related class of compounds: S-4-nitrophenyl substituted thiobenzoates. The electronic effects of substituents on the benzene ring are expected to exert a similar influence on the reactivity of the thiocarbonyl group in both thiobenzamides and thiobenzoates, making the latter a valuable model for this analysis.

The presented data is derived from a kinetic study on the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates. The reaction rates provide a quantitative measure of the susceptibility of the thiocarbonyl carbon to nucleophilic attack, a fundamental aspect of the chemical reactivity of these compounds.

Comparative Reactivity Data

The following table summarizes the second-order rate constants (k_N) for the reaction of various substituted S-4-nitrophenyl thiobenzoates with different amines. A higher rate constant indicates greater reactivity of the thiobenzoate.

Substituent (X)	kN (Piperidine) / M- 1s-1	kN (Piperazine) / M- 1s-1	kN (Morpholine) / M-1s-1
4-CN	364	79.1	8.52
3-Cl	205	46.5	5.78
4-Cl	109	26.9	3.08
H	61.4	17.3	2.14
4-Me	31.6	9.54	1.39
4-t-Bu	30.6	9.10	1.26
4-MeO	15.3	5.20	0.687

Data sourced from a kinetic study on the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates in a solution of 80 mol % H₂O / 20 mol % DMSO at 25.0 ± 0.1 °C.[1][2]

From this data, it is evident that the reactivity of the thiocarbonyl group is significantly influenced by the nature of the substituent on the phenyl ring. Electron-withdrawing groups, such as cyano (-CN) and chloro (-Cl), increase the electrophilicity of the thiocarbonyl carbon, leading to a higher reaction rate with nucleophiles. Conversely, electron-donating groups, like methyl (-Me) and methoxy (-MeO), decrease the reactivity.

4-Chlorothiobenzamide, represented here by its thiobenzoate analogue, demonstrates a reactivity that is intermediate between the more strongly activated 4-cyano derivative and the unsubstituted compound. Its reactivity is considerably higher than that of thiobenzamides bearing electron-donating groups.

Experimental Protocols

The following is a summary of the experimental protocol used to obtain the kinetic data presented above, adapted from the study on S-4-nitrophenyl X-substituted thiobenzoates.[1][2]

Materials:

- S-4-nitrophenyl X-substituted thiobenzoates (where X is the respective substituent)

- Piperidine, piperazine, and morpholine (amines)
- Dimethyl sulfoxide (DMSO) and deionized water
- Buffer solutions to maintain constant pH

Instrumentation:

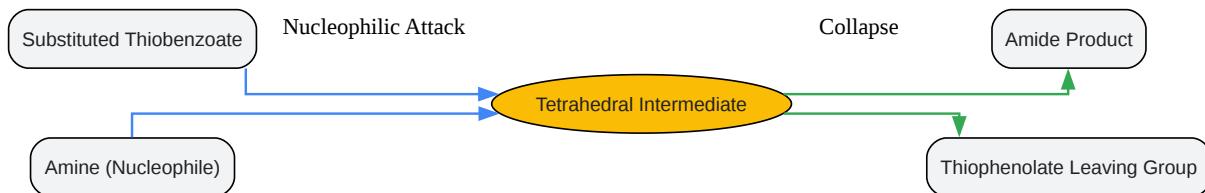
- UV-Vis Spectrophotometer
- Stopped-flow spectrophotometer for fast reactions
- Constant temperature circulating bath

Kinetic Measurement Procedure:

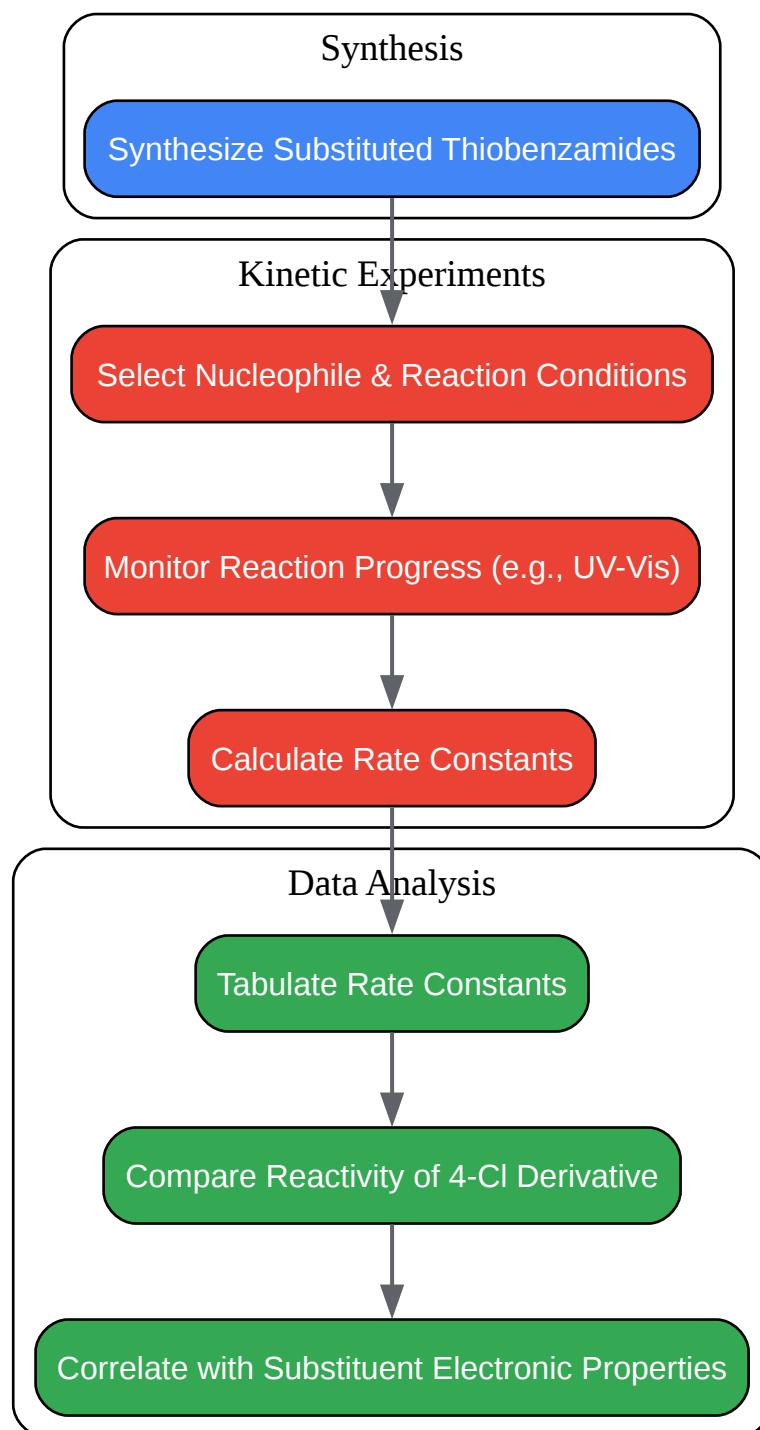
- Solution Preparation: Stock solutions of the thiobenzoate substrates were prepared in DMSO. Stock solutions of the amines were prepared in the 80 mol % H₂O / 20 mol % DMSO solvent mixture. The pH of the amine solutions was maintained using appropriate buffers.
- Reaction Initiation: The reaction was initiated by mixing the thiobenzoate solution with the amine solution in a UV-Vis cuvette or the mixing chamber of the stopped-flow instrument. The final concentration of the thiobenzoate was significantly lower than the amine concentration to ensure pseudo-first-order kinetics.
- Data Acquisition: The rate of the reaction was monitored by following the increase in absorbance of the released 4-nitrothiophenoxyde at a specific wavelength (e.g., 410 nm). Absorbance readings were taken at regular time intervals.
- Rate Constant Calculation: Pseudo-first-order rate constants (k_{obs}) were determined by fitting the absorbance versus time data to a first-order rate equation. The second-order rate constant (k_N) was then calculated by dividing k_{obs} by the concentration of the amine.

Visualizations

The following diagrams illustrate the reaction mechanism and a general workflow for such comparative reactivity studies.

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Aminolysis Reaction Pathway



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Experimental Workflow for Reactivity Comparison

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References

- 1. Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
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